molecular formula C4H6BrN3 B595744 3-bromo-5-ethyl-1H-1,2,4-triazole CAS No. 15777-58-9

3-bromo-5-ethyl-1H-1,2,4-triazole

Cat. No.: B595744
CAS No.: 15777-58-9
M. Wt: 176.017
InChI Key: RKNGIWHDLFYCGV-UHFFFAOYSA-N
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Description

3-bromo-5-ethyl-1H-1,2,4-triazole is a halogenated triazole compound with the molecular formula C4H6BrN3 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Scientific Research Applications

3-bromo-5-ethyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole may also interact with various biological targets.

Mode of Action

Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

1,2,4-Triazoles can pose various safety hazards. For instance, they may cause skin and eye irritation, and may be harmful if swallowed . Always handle these compounds with appropriate safety precautions.

Future Directions

The future research directions for 1,2,4-triazoles could involve exploring their potential uses in medicinal chemistry, given their ability to bind with various enzymes and receptors . Additionally, their role as ligands for transition metals and as catalysts for ester synthesis could be further investigated .

Biochemical Analysis

Biochemical Properties

It is known that triazoles can act as ligands for transition metals, forming coordination complexes . This suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole could potentially interact with metal-containing enzymes or proteins in biochemical reactions. The exact nature of these interactions would depend on the specific enzyme or protein involved.

Temporal Effects in Laboratory Settings

More studies are needed to understand these aspects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole typically involves the bromination of 5-ethyl-1H-1,2,4-triazole. One common method includes the reaction of 5-ethyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 3-amino-5-ethyl-1H-1,2,4-triazole and 3-thio-5-ethyl-1H-1,2,4-triazole.

    Oxidation Reactions: Products may include oxidized triazole derivatives with additional functional groups.

    Reduction Reactions: Reduced triazole derivatives with altered electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-1,2,4-triazole: A similar compound with a bromine atom at the 3-position but without the ethyl group.

    5-ethyl-1H-1,2,4-triazole: A compound with an ethyl group at the 5-position but without the bromine atom.

    3-chloro-5-ethyl-1H-1,2,4-triazole: A compound with a chlorine atom instead of bromine.

Uniqueness

3-bromo-5-ethyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-bromo-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNGIWHDLFYCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672485
Record name 3-Bromo-5-ethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-58-9
Record name 5-Bromo-3-ethyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-ethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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